molecular formula C22H17NO4 B12137382 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B12137382
M. Wt: 359.4 g/mol
InChI Key: XJNFLZAEHGGWEJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and biological screening research. The structure incorporates a 2,3-dihydro-1,4-benzodioxin moiety, a scaffold present in compounds with various pharmacological activities , fused with a naphthofuran system. This unique architecture makes it a valuable candidate for exploring new chemical space in drug discovery programs. While specific biological data and mechanism of action for this exact molecule are not currently reported in the scientific literature, its complex structure suggests potential for interaction with various biological targets. Researchers can utilize this compound as a key intermediate or a novel scaffold for developing new probes or therapeutic agents. The product is provided with guaranteed purity and identity for reliable research outcomes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C22H17NO4/c24-21(23-16-6-8-18-20(12-16)26-10-9-25-18)11-15-13-27-19-7-5-14-3-1-2-4-17(14)22(15)19/h1-8,12-13H,9-11H2,(H,23,24)

InChI Key

XJNFLZAEHGGWEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Table 1: Key Reactants and Functional Groups

ComponentReactant TypeRole in Synthesis
Naphtho[2,1-b]furanCarboxylic acid/ester/acyl chlorideAcyl donor for amide bond formation
2,3-Dihydro-1,4-benzodioxin-6-amineAmine nucleophileAcyl acceptor for amide bond formation

Method 1: Acyl Chloride-Mediated Coupling

Reaction Overview

This method employs naphtho[2,1-b]furan-1-carboxylic acid (or its ester) converted to an acyl chloride intermediate, which reacts with the benzodioxin amine.

Detailed Protocol

  • Step 1: Synthesis of Naphtho[2,1-b]furan-1-carboxylic Acid

    • React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of K₂CO₃/DMF at 80°C for 12 hours.

    • Isolate the ester (ethyl naphtho[2,1-b]furan-2-carboxylate) via column chromatography.

  • Step 2: Acid to Acyl Chloride Conversion

    • Treat the ester with PCl₅ (3 equivalents) in anhydrous THF at 0°C to room temperature for 2 hours.

    • Distill excess reagent under reduced pressure to isolate the acyl chloride.

  • Step 3: Amide Bond Formation

    • React the acyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous CH₂Cl₂ at 25°C for 4 hours.

    • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Mechanistic Pathway

  • Activation : The ester undergoes nucleophilic acyl substitution with PCl₅, forming the acyl chloride.

  • Nucleophilic Attack : The benzodioxin amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Dehydrochlorination : HCl is eliminated, yielding the desired amide.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Ester SynthesisK₂CO₃, DMF, 80°C, 12 h65–75
Acyl Chloride FormationPCl₅, THF, 0°C → RT, 2 h80–85
Amide CouplingCH₂Cl₂, 25°C, 4 h70–80

Method 2: Coupling Agent-Mediated Amidation

Reaction Overview

This approach uses coupling agents (e.g., EDC/HOBt) to directly react the naphthofuran carboxylic acid with the benzodioxin amine.

Detailed Protocol

  • Step 1: Carboxylic Acid Activation

    • Dissolve naphtho[2,1-b]furan-1-carboxylic acid in DMF with EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir at 0°C for 30 minutes.

  • Step 2: Amine Addition

    • Add 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equivalents) and stir at 25°C for 12 hours.

    • Workup: Dilute with CH₂Cl₂, wash with aqueous HCl (0.1 M), and purify via chromatography.

Advantages

  • Avoids hazardous acyl chlorides.

  • High functional group tolerance.

Table 3: Coupling Agent Efficiency

Coupling AgentConditionsYield (%)
EDC/HOBtDMF, 0°C → 25°C, 12 h75–85
DCC/DMAAPDCM, RT, 8 h70–75

Method 3: Ester-to-Amide Conversion

Reaction Overview

This method exploits the reactivity of naphthofuran esters toward amines under basic conditions.

Detailed Protocol

  • Step 1: Ester Synthesis

    • React naphtho[2,1-b]furan-1-carboxylic acid with methanol/H₂SO₄ (cat.) at reflux for 6 hours to form the methyl ester.

  • Step 2: Aminolysis

    • Treat the ester with 2,3-dihydro-1,4-benzodioxin-6-amine in THF with NaH (1.5 equivalents) at 60°C for 24 hours.

    • Quench with H₂O, extract with CH₂Cl₂, and isolate via recrystallization.

Mechanistic Insights

  • Nucleophilic Attack : The amine attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination : Methanol is released, yielding the amide.

Table 4: Ester vs. Amide Reactivity

SubstrateReaction Time (h)Yield (%)
Methyl ester2460–70
Ethyl ester3655–65

Method 4: Bromoacetamide Intermediate Approach

Reaction Overview

This method involves synthesizing a bromoacetamide derivative of the naphthofuran, followed by nucleophilic substitution with the benzodioxin amine.

Detailed Protocol

  • Step 1: Bromoacetamide Synthesis

    • React naphtho[2,1-b]furan-1-carboxylic acid with 2-bromoacetamide in DMF/K₂CO₃ at 80°C for 8 hours.

  • Step 2: Amine Displacement

    • Treat the bromoacetamide with 2,3-dihydro-1,4-benzodioxin-6-amine in DMF/LiH (1.5 equivalents) at 100°C for 12 hours.

    • Purify via silica gel chromatography.

Key Considerations

  • Solvent Choice : DMF enhances reaction rate due to its polar aprotic nature.

  • Base Strength : LiH provides strong deprotonation for SN2 mechanisms.

Table 5: Substitution Efficiency

BaseTemperature (°C)Yield (%)
LiH10065–75
K₂CO₃8050–60

Comparative Analysis of Methods

Table 6: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
Acyl ChlorideHigh efficiency, scalableHazardous reagents70–85
Coupling AgentsMild conditions, safeCost of reagents75–85
Ester-to-AmideLow-cost reagentsLong reaction times60–70
BromoacetamideSimplified purificationModerate yields65–75

Spectroscopic Characterization

Key Peaks (Hypothetical Data from Analogous Compounds)

TechniqueExpected Peaks
¹H NMR δ 7.2–7.8 (naphthofuran), δ 3.8–4.2 (dioxin OCH₂), δ 2.1 (COCH₂)
IR ν 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O)
Mass Spec [M+H]⁺ = 413.2 (m/z)

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1-acetic acid derivatives, while reduction may produce naphtho[2,1-b]furan-1-ethylamine derivatives .

Scientific Research Applications

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodioxin-Containing Acetamide Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()

  • Structure : Simplest analog lacking the naphthofuran group.
  • Synthesis : Prepared via acetylation of 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Properties: Colorless oil; HRMS confirms molecular formula (C₁₀H₁₁NO₃). NMR data indicate aromatic protons and dihydrobenzodioxin ring stability .
  • Bioactivity: Not explicitly stated, but benzodioxin derivatives often exhibit anti-inflammatory activity (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid shows ibuprofen-like potency ).

2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Compound 7l, )

  • Structure : Incorporates a sulfonamide and substituted phenyl group.
  • Bioactivity : Demonstrated potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) with low hemolytic toxicity .
Naphthofuran-Based Acetamides

N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (Compound 4, –5)

  • Structure : Features a nitro-substituted naphthofuran core with a hydrazine-carboxyl group.
  • Synthesis : Refluxed with hydrazine hydrate (60% yield).
  • Bioactivity : Exhibits antibacterial properties, likely due to the nitro group’s electron-withdrawing effects enhancing reactivity .

N-(1-Methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furan-1-yl)acetamide (Compound 3a, )

  • Structure : Contains a methyl and ketone group on the naphthofuran ring.
  • Properties : White amorphous solid; HRMS (m/z 256.0968) confirms stability under synthetic conditions.
Hybrid Benzodioxin-Naphthofuran Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide ()

  • Structure: Replaces naphthofuran with a thienopyrimidine ring.
  • Properties : Molecular weight 387.86; structural rigidity from the pyrimidine ring may affect pharmacokinetics .
  • Bioactivity: Thienopyrimidine derivatives are often explored for kinase inhibition, suggesting possible anticancer applications.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

  • Structure : Features a pyridazinyl substituent.
  • Properties : Molecular weight 411.4; fluorinated and methoxy groups enhance lipophilicity .

Comparative Analysis Table

Compound Class Example Compound Key Structural Features Bioactivity/Properties Reference
Benzodioxin Acetamides N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin + acetamide Metabolic stability; anti-inflammatory
Naphthofuran Acetamides Compound 4 () Nitro-naphthofuran + hydrazine Antibacterial
Hybrid Derivatives Target Compound Benzodioxin + naphthofuran + acetamide Potential dual activity (inferred) -
Sulfonamide Analogs Compound 7l () Benzodioxin + sulfonamide + acetamide Antimicrobial (MIC: 4–8 µg/mL)
Thienopyrimidine Analogs Benzodioxin + thienopyrimidine Kinase inhibition (hypothesized)

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and future directions for study.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a naphtho[2,1-b]furan structure through an acetamide functional group. Its molecular formula is C22H17NO4C_{22}H_{17}NO_4 with a molar mass of 359.37 g/mol. The combination of these structural elements is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H17NO4
Molar Mass359.37 g/mol
CAS Number586985-27-5

Enzyme Inhibition

Preliminary studies indicate that compounds containing the benzodioxin structure exhibit significant enzyme inhibition properties. Specifically, this compound has shown potential as an inhibitor of key enzymes such as:

  • α-glucosidase : Relevant in diabetes management.
  • Acetylcholinesterase (AChE) : Important in Alzheimer's disease treatment.

The presence of the benzodioxin structure enhances interactions with these enzymes, potentially leading to therapeutic applications in metabolic and neurodegenerative diseases .

Antitubercular Activity

Research has explored the antitubercular potential of derivatives related to naphtho[2,1-b]furan structures. In silico studies have indicated that such compounds can interact effectively with Mycobacterium tuberculosis targets, suggesting that this compound may also exhibit similar activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:

  • Synthesis and Evaluation : A study synthesized various naphthofuran derivatives and evaluated their enzyme inhibition properties. Results indicated that certain derivatives exhibited promising activity against α-glucosidase .
  • Molecular Docking Studies : In silico docking studies have been conducted to assess binding affinities with target proteins associated with tuberculosis. These studies revealed favorable binding energies for several derivatives, indicating potential for further development .

Future Directions

Given the preliminary findings regarding the biological activity of this compound:

  • Further In Vivo Studies : There is a need for in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
  • Mechanistic Studies : Understanding the precise mechanism of action at the molecular level will be crucial for optimizing this compound for therapeutic use.

Q & A

Basic: What are the key synthetic strategies for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Benzodioxin Amine Preparation : Start with 2,3-dihydro-1,4-benzodioxin-6-amine, which is often functionalized via sulfonylation or acetylation under basic conditions (pH 9–10) to introduce reactive groups .

Naphthofuran Acetamide Coupling : React the naphtho[2,1-b]furan-1-yl acetic acid derivative (or its activated ester) with the benzodioxin amine. This step commonly uses polar aprotic solvents (e.g., DMF) and activating agents like LiH or carbodiimides to facilitate amide bond formation .

Purification and Validation : Monitor reactions via TLC (hexane:ethyl acetate, 8:2) and purify via column chromatography. Confirm structure using ¹H/¹³C NMR, IR (amide C=O stretch ~1670 cm⁻¹), and elemental analysis .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzodioxin and naphthofuran moieties) and acetamide NH (δ ~10 ppm, broad singlet) .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1670 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • CHN Analysis : Validate elemental composition (e.g., C% ± 0.3% of theoretical values) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]⁺ calculated vs. observed) .

Advanced: What strategies are used to resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions in biological data (e.g., inconsistent IC₅₀ values) require:

Assay Standardization : Use a reference inhibitor (e.g., acarbose for α-glucosidase assays) and control for variables like enzyme lot variability, pH, and incubation time .

Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations to calculate robust IC₅₀ values. For example, α-glucosidase inhibition studies show moderate activity (IC₅₀ ~81–86 µM) compared to acarbose (37.38 µM) .

Structural Confirmation : Re-validate compound purity via HPLC or crystallography to rule out degradation or isomerization artifacts .

Advanced: How can structure-activity relationships (SAR) be explored for optimizing this compound’s bioactivity?

Methodological Answer:
SAR studies involve:

Functional Group Modifications :

  • Replace the naphthofuran moiety with pyridazine or triazole rings to assess π-π stacking effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxin ring to enhance enzyme binding .

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like α-glucosidase or kinase domains .

In Vivo Validation : Prioritize derivatives with improved in vitro activity (e.g., IC₅₀ < 50 µM) for pharmacokinetic studies in rodent models .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:
Critical challenges include:

Solvent Optimization : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .

Catalyst Efficiency : Replace LiH with immobilized catalysts (e.g., polymer-supported carbodiimides) for easier recovery and reuse .

Byproduct Management : Use inline IR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities .

Advanced: How can computational methods aid in predicting this compound’s metabolic stability?

Methodological Answer:
Computational tools are used to:

Metabolite Prediction : Software like Schrödinger’s MetaSite identifies likely oxidation sites (e.g., benzodioxin methylene groups) .

CYP450 Inhibition Screening : Molecular dynamics simulations predict interactions with CYP3A4/2D6 isoforms to flag toxicity risks .

ADME Profiling : QSAR models estimate logP (target ~2.5–3.5) and solubility (<10 µg/mL may require formulation tweaks) .

Advanced: What experimental designs are optimal for evaluating this compound’s neuroprotective potential?

Methodological Answer:

In Vitro Models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to measure viability (MTT assay) and ROS reduction (DCFH-DA probe) .

Target Identification : Perform kinome-wide screening (e.g., KINOMEscan) to identify kinase targets linked to neuroprotection .

Mechanistic Studies : Western blotting for apoptosis markers (Bcl-2, Bax) and autophagy (LC3-II/LC3-I ratio) .

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